(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol
Overview
Description
(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol is a versatile small molecule scaffold used primarily in research and development. It has a molecular formula of C₇H₁₁N₃O and a molecular weight of 153.18 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group, a methyl group, and a triazole ring.
Preparation Methods
The synthesis of (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods are designed to optimize these parameters to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can affect biological pathways and processes, making the compound useful in research focused on understanding these mechanisms .
Comparison with Similar Compounds
(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol can be compared with other triazole-containing compounds, such as:
- (5-Phenyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol
- (5-Ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol These compounds share the triazole ring but differ in their substituents, which can affect their chemical properties and biological activities. The cyclopropyl group in this compound provides unique steric and electronic effects, distinguishing it from its analogs .
Properties
IUPAC Name |
(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-10-6(4-11)8-9-7(10)5-2-3-5/h5,11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAAYJPPOBUTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432681-91-8 | |
Record name | (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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